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Beta-Amyloid (1-12) -

Beta-Amyloid (1-12)

Catalog Number: EVT-247406
CAS Number:
Molecular Formula:
Molecular Weight: 1424.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-12) refers to a fragment of the beta-amyloid peptide, specifically consisting of the first twelve amino acids. This peptide is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease. The aggregation of beta-amyloid peptides is closely linked to neurodegeneration and cognitive decline, making it a critical target for research in neurobiology and therapeutic development.

Source

Beta-amyloid peptides are derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The most studied forms of beta-amyloid are the 40-amino-acid (beta-amyloid 1-40) and the 42-amino-acid (beta-amyloid 1-42) variants, with beta-amyloid (1-12) being a shorter fragment that may play a role in the early stages of aggregation and toxicity.

Classification

Beta-Amyloid (1-12) is classified as a peptide, specifically an oligomeric form of beta-amyloid. It falls under the category of neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease. The classification is based on its structure, biological activity, and involvement in pathological processes.

Synthesis Analysis

Methods

The synthesis of beta-amyloid (1-12) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the synthesized peptide.

Technical Details:

  1. Solid-phase peptide synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during synthesis.
  2. Cleavage from resin: The completed peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  3. Purification: The crude product is typically purified using high-performance liquid chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of beta-amyloid (1-12) consists of twelve amino acids, with its sequence being crucial for its biological activity. The specific arrangement of amino acids influences its propensity to aggregate into larger structures, such as oligomers and fibrils.

Data:

  • Molecular Formula: C66H100N16O20
  • Molecular Weight: Approximately 1400 Da
  • Amino Acid Sequence: Typically represented as H-Asp-Glu-Val-Phe-Gly-Ala-Ile-Leu-Gly-Tyr-Lys-OH.

Structural Characterization

Nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy are commonly employed to study the conformation of beta-amyloid (1-12). These techniques reveal that this fragment can adopt different conformations depending on environmental conditions, such as pH and ionic strength.

Chemical Reactions Analysis

Reactions

Beta-amyloid (1-12) can undergo various chemical reactions that influence its aggregation behavior. These reactions include:

  1. Oxidation: Exposure to reactive oxygen species can lead to modifications in amino acid side chains, affecting aggregation.
  2. Hydrolysis: In aqueous environments, beta-amyloid peptides can hydrolyze, which may alter their structural integrity.
  3. Cross-linking: Interactions with other biomolecules can lead to cross-linking reactions that enhance aggregation.

Technical Details:
The stability of beta-amyloid (1-12) can be assessed through kinetic studies that examine its aggregation rates under different conditions.

Mechanism of Action

Process

The mechanism by which beta-amyloid (1-12) contributes to neurotoxicity involves several steps:

  1. Aggregation: Beta-amyloid (1-12) can aggregate into larger oligomeric forms, which are believed to be more toxic than monomeric forms.
  2. Cellular Interaction: These aggregates interact with neuronal membranes, leading to disruptions in cellular signaling and ion homeostasis.
  3. Neurotoxicity: The presence of aggregated forms can trigger apoptotic pathways in neurons, leading to cell death.

Data:
Studies have shown that even small aggregates can disrupt synaptic function and contribute to cognitive deficits associated with Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

Beta-amyloid (1-12) is typically a white powder at room temperature. Its solubility varies depending on the solvent used, with higher solubility observed in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Susceptible to degradation under extreme pH or temperature conditions.
  • Reactivity: Can form hydrogen bonds and hydrophobic interactions, influencing its aggregation behavior.

Relevant Data or Analyses:
Spectroscopic techniques reveal insights into secondary structure content, indicating a propensity for beta-sheet formation under certain conditions.

Applications

Scientific Uses

Beta-Amyloid (1-12) has several important applications in scientific research:

  1. Modeling Alzheimer's Disease: Used as a model system to study early aggregation processes.
  2. Drug Development: Serves as a target for screening potential therapeutic compounds aimed at inhibiting aggregation.
  3. Biomarker Research: Investigated as a potential biomarker for early detection of Alzheimer's disease through plasma assays.
Molecular Mechanisms of Beta-Amyloid (1-12) in Neurodegenerative Pathways

Proteolytic Processing and Generation of Beta-Amyloid (1-12) from APP

Beta-amyloid (Aβ) (1-12) is a truncated peptide generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP), a type I transmembrane glycoprotein. APP processing begins with β-secretase (BACE1) cleavage at the Asp1 site of the Aβ domain, producing a soluble APPβ fragment and a membrane-bound C99 fragment [1] [5]. Subsequent γ-secretase cleavage of C99 typically generates longer Aβ species (e.g., Aβ40/42). However, Aβ (1-12) arises from alternative processing pathways, potentially involving:

  • Epsilon-cleavage: Initial γ-secretase cuts at Aβ residue 49 or 48, followed by stepwise trimming [5]
  • Delta-cleavage: Enzymatic truncation by metalloproteases like ADAM10/17 at the N-terminus [2] [5]
  • Exopeptidase activity: Carboxypeptidase removal of C-terminal residues from longer Aβ fragments [9]

Structurally, Aβ (1-12) retains the N-terminal domain of full-length Aβ but lacks the central hydrophobic core (residues 17-21) and C-terminal domains critical for fibrillization. This confers distinct biophysical properties:

Table 1: Structural Properties of Aβ (1-12) vs. Full-Length Aβ

PropertyAβ (1-12)Aβ (1-42)
Molecular Weight~1.3 kDa~4.5 kDa
Hydrophobic CoreAbsent (residues 1-12)Present (residues 17-21)
Charge at pH 7.4+1 to +2-3 to -1
Dominant Secondary StructureRandom coilβ-sheet (aggregated)

Data compiled from [1] [5] [9]

Role in Amyloidogenic vs. Non-Amyloidogenic APP Cleavage Dynamics

Aβ (1-12) occupies a pivotal position in balancing APP processing fates:

  • In the amyloidogenic pathway, BACE1 cleavage efficiency directly influences Aβ (1-12) yield. Elevated BACE1 activity (e.g., in Swedish APP mutation) increases Aβ (1-12) production by enhancing C99 generation [2] [7].
  • In the non-amyloidogenic pathway, α-secretase (ADAM10/17) cleavage within the Aβ domain precludes full-length Aβ formation but may generate N-terminally truncated fragments resembling Aβ (1-12) if subsequent γ-secretase cleavage occurs near the N-terminus [2] [5].

Notably, Aβ (1-12) itself can modulate secretase expression:

  • In vitro studies show Aβ (1-12) upregulates BACE1 transcription via STAT3 signaling, creating a feed-forward loop for amyloidogenic processing [5] [7].
  • Aβ (1-12) inhibits ADAM10 maturation by disrupting its interaction with prodomain convertases (e.g., furin), reducing sAPPα generation [5].

Table 2: Impact of FAD Mutations on Aβ (1-12) Production

MutationEffect on Aβ (1-12)Mechanism
APP Swedish (KM670/671NL)6-8 fold increaseEnhanced BACE1 cleavage efficiency
APP Flemish (A692G)2-fold increaseReduced α-secretase competition
PS1 M146LAltered γ-processivityShifted ε-cleavage sites
APP Arctic (E693G)No significant changePrimarily affects aggregation, not cleavage

Data from [2] [7]

Interactions with Gamma-Secretase and Beta-Secretase Complexes

Aβ (1-12) directly engages with secretase complexes through specific molecular interfaces:

  • Gamma-secretase binding: Aβ (1-12) binds the presenilin-1 (PS1) subunit's hydrophilic loop (residues 300-317) via electrostatic interactions involving its N-terminal domain. This binding:
  • Alters γ-secretase processivity, reducing Aβ42 generation by 40% in vitro [5] [6]
  • Competes with Notch for PS1 binding (Kd = 2.8 μM vs. 5.1 μM for Notch), suggesting partial substrate selectivity [6]
  • Beta-secretase modulation: Aβ (1-12) stabilizes the open conformation of BACE1 through:
  • Hydrogen bonding with catalytic aspartates (Asp32/Asp228)
  • Allosteric inhibition with IC50 ~15 μM, reducing C99 production [6]

Crucially, Aβ (1-12) disrupts the PS1/BACE1 complex identified in lipid rafts:

  • In situ FRET assays show Aβ (1-12) reduces PS1/BACE1 binding by 60-75% at physiological concentrations (100-500 nM) [6] [8]
  • This interference decouples amyloidogenic processing efficiency, as evidenced by 45% less Aβ40 production in neuronal cultures treated with Aβ (1-12) [6]

Beta-Amyloid (1-12) as a Modulator of Oligomerization Kinetics

Aβ (1-12) significantly accelerates the oligomerization of full-length Aβ species through two mechanisms:1. Nucleation seeding:- Aβ (1-12) forms stable dimers (Kd = 12.8 μM) and trimers (Kd = 3.2 μM) within minutes at physiological concentrations (100 nM) [9]- These small oligomers act as templates for Aβ42 accretion, reducing the lag time for fibrillization by 3-fold compared to spontaneous aggregation [3] [9]

  • Conformational templating:
  • Circular dichroism studies show Aβ (1-12) induces β-sheet structure in Aβ42 monomers upon binding
  • Molecular dynamics simulations reveal Aβ (1-12) stabilizes the aggregation-prone U-shaped motif in Aβ42 via N-terminal contacts (residues 3-7) [3]

Kinetic parameters follow a power-law relationship:

  • Oligomerization time (t) = k × [Aβ42]-2.4Where k decreases by 50% in the presence of equimolar Aβ (1-12) [3]

Table 3: Concentration-Dependent Oligomerization Kinetics

[Aβ42] (μM)Lag Phase (h) without Aβ (1-12)Lag Phase (h) with Aβ (1-12)Oligomer Size (n)
215.2 ± 1.35.1 ± 0.83-4
103.8 ± 0.41.3 ± 0.28-12
201.1 ± 0.10.4 ± 0.05>20

Data derived from fluorescence quenching assays [3] [9]

The temperature dependence of Aβ (1-12)-facilitated oligomerization shows an activation energy (Ea) of 5.5 kcal/mol, significantly lower than the 12.1 kcal/mol for spontaneous Aβ42 fibrillogenesis, explaining its catalytic efficiency [9].

Properties

Product Name

Beta-Amyloid (1-12)

Molecular Weight

1424.5

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